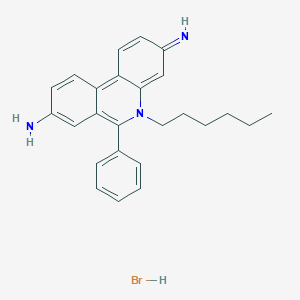
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine--hydrogen bromide (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) is a complex organic compound with a unique structure that includes a phenanthridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) typically involves multi-step organic reactions. The process may start with the preparation of the phenanthridine core, followed by the introduction of hexyl and phenyl groups through various substitution reactions. The final step often involves the formation of the imino group and the addition of hydrogen bromide to form the salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the imino group or other functional groups.
Substitution: The phenyl and hexyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Imino-6-phenyl-5-propyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1)
- Other phenanthridine derivatives with varying substituents
Uniqueness
5-Hexyl-3-imino-6-phenyl-3,5-dihydrophenanthridin-8-amine–hydrogen bromide (1/1) is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
54298-42-9 |
|---|---|
Molecular Formula |
C25H28BrN3 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
5-hexyl-3-imino-6-phenylphenanthridin-8-amine;hydrobromide |
InChI |
InChI=1S/C25H27N3.BrH/c1-2-3-4-8-15-28-24-17-20(27)12-14-22(24)21-13-11-19(26)16-23(21)25(28)18-9-6-5-7-10-18;/h5-7,9-14,16-17,27H,2-4,8,15,26H2,1H3;1H |
InChI Key |
UIBMRINDYINKPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C2=CC(=N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methoxyethyl)-7-methyl-2-methylsulfanyl-6,8-dihydro-5H-pyrido[4,5]thieno[1,2-c]pyrimidin-4-amine](/img/structure/B14167330.png)
![2-Ethyl-3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14167334.png)
![8-Fluoro-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14167344.png)
![4-(4-Chlorophenyl)-1-[(2-methyl-1H-indol-3-yl)methyl]piperidin-4-ol](/img/structure/B14167349.png)
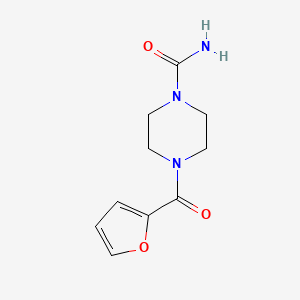


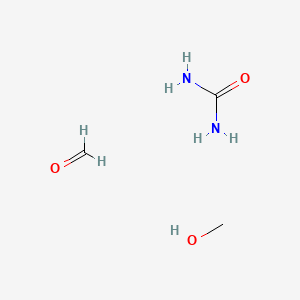
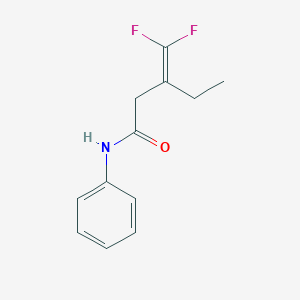
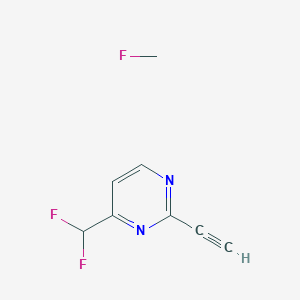
![8-ethoxy-N-(2-methylpropyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14167379.png)
![Ethyl 4-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B14167381.png)

![3-[(2,4-dimethylanilino)methyl]-6-methoxy-1H-quinolin-2-one](/img/structure/B14167402.png)
